2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of fluorinated aromatic rings and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Aromatic Intermediate:
Construction of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Coupling Reactions: The final step involves coupling the fluorinated aromatic intermediate with the triazolopyridazine moiety, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and triazolopyridazine moiety allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone is unique due to its specific combination of fluorinated aromatic rings and a triazolopyridazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16F4N6O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H16F4N6O/c19-14-2-1-12(9-13(14)18(20,21)22)10-17(29)27-7-5-26(6-8-27)16-4-3-15-24-23-11-28(15)25-16/h1-4,9,11H,5-8,10H2 |
InChI Key |
NIBRKSRYSFJILK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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